[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
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Overview
Description
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a phenylene core substituted with chloro, methoxy, and methyl groups, and two trimethylsilane groups attached via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves multiple steps, starting from commercially available precursors One common approach is to first prepare the substituted phenylene core through a series of electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would likely employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group with an amine can produce an amine derivative.
Scientific Research Applications
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the chloro, methoxy, and trimethylsilane groups, which can participate in different chemical reactions.
Comparison with Similar Compounds
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
[(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with different substituents, leading to variations in reactivity and applications.
[(4-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Lacks the chloro group, resulting in different chemical properties and reactivity.
[(4-Chloro-3-methoxy-1,2-phenylene)bis(oxy)]bis(trimethylsilane): Similar structure but with different positioning of substituents, affecting its chemical behavior.
Biological Activity
Chemical Structure and Properties
The compound's structure consists of a bis(trimethylsilane) moiety linked to a chloromethoxyphenyl group. Its molecular formula is C18H30ClO2Si2, and it has a molecular weight of approximately 396.14 g/mol. The presence of the chlorinated aromatic ring suggests potential interactions with biological systems, particularly in terms of reactivity and binding.
Antimicrobial Properties
While direct studies on the antimicrobial properties of this specific compound are scarce, related silane compounds have shown varying degrees of antimicrobial activity. For instance, silanes with aromatic rings often exhibit interactions with bacterial cell membranes, potentially disrupting their integrity. A study on similar silane derivatives demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating a possible avenue for further exploration with this compound .
Cytotoxicity and Cell Proliferation
Research on silane compounds indicates that modifications to their structure can significantly affect cytotoxicity. For example, the introduction of various functional groups can enhance or reduce cytotoxic effects on cancer cell lines. A comparative analysis of structurally related compounds may provide insights into the cytotoxic potential of [(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane). Preliminary studies suggest that compounds with similar structural motifs can induce apoptosis in specific cancer cell lines .
Case Studies
- Study on Silane Derivatives : Research published in the Journal of Organic Chemistry investigated several silane derivatives for their biological activities, noting that modifications like chlorination can enhance interaction with cellular targets . While this study did not focus on our compound directly, it provides a framework for understanding how structural changes influence biological activity.
- Antibacterial Activity : A study assessing the antibacterial properties of silanes found that those with aromatic functionalities exhibited significant activity against common pathogens. This suggests that [(4-Chloro-3-methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) could be evaluated similarly .
Research Findings Summary
Property | Observation |
---|---|
Molecular Formula | C18H30ClO2Si2 |
Molecular Weight | 396.14 g/mol |
Antimicrobial Activity | Potentially effective against E. coli and S. aureus |
Cytotoxicity | May induce apoptosis in cancer cell lines |
Properties
CAS No. |
919289-39-7 |
---|---|
Molecular Formula |
C14H25ClO3Si2 |
Molecular Weight |
332.97 g/mol |
IUPAC Name |
(3-chloro-2-methoxy-4-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H25ClO3Si2/c1-10-9-11(17-19(3,4)5)13(18-20(6,7)8)14(16-2)12(10)15/h9H,1-8H3 |
InChI Key |
ZJEPXZINLHPMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)OC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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